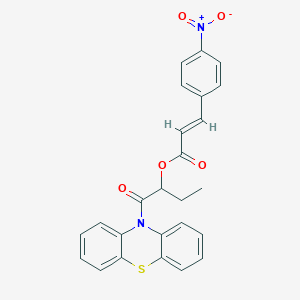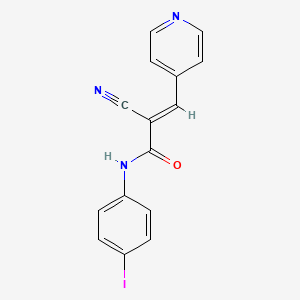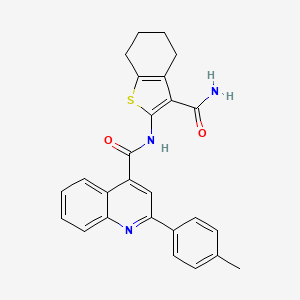
1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl (2E)-3-(4-nitrophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(10H-PHENOTHIAZIN-10-YLCARBONYL)PROPYL 3-(4-NITROPHENYL)ACRYLATE is a complex organic compound that combines the structural features of phenothiazine and nitrophenyl acrylate Phenothiazine is a heterocyclic compound known for its diverse applications in pharmaceuticals and dyes, while nitrophenyl acrylate is often used in polymer chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10H-PHENOTHIAZIN-10-YLCARBONYL)PROPYL 3-(4-NITROPHENYL)ACRYLATE typically involves a multi-step process:
Formation of Phenothiazine Derivative: The phenothiazine core is first functionalized to introduce a carbonyl group at the 10th position. This can be achieved through various methods, including Friedel-Crafts acylation.
Preparation of 3-(4-Nitrophenyl)acrylate: This involves the esterification of 4-nitrophenylacrylic acid with an appropriate alcohol, often under acidic conditions.
Coupling Reaction: The final step involves coupling the phenothiazine derivative with the 3-(4-nitrophenyl)acrylate under suitable conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
1-(10H-PHENOTHIAZIN-10-YLCARBONYL)PROPYL 3-(4-NITROPHENYL)ACRYLATE can undergo various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the nitrophenyl acrylate can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Phenothiazine sulfoxides or sulfones.
Reduction: 3-(4-Aminophenyl)acrylate.
Substitution: Halogenated phenothiazine derivatives.
Scientific Research Applications
1-(10H-PHENOTHIAZIN-10-YLCARBONYL)PROPYL 3-(4-NITROPHENYL)ACRYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its structural complexity.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(10H-PHENOTHIAZIN-10-YLCARBONYL)PROPYL 3-(4-NITROPHENYL)ACRYLATE depends on its application:
Biological Systems: It may interact with cellular components, such as proteins or DNA, through its phenothiazine moiety, which is known to intercalate with DNA.
Chemical Reactions: Acts as a reactive intermediate in various organic synthesis reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine Derivatives: Compounds like chlorpromazine and promethazine, which are used in pharmaceuticals.
Nitrophenyl Acrylates: Similar compounds include 3-(4-nitrophenyl)propionate and 3-(4-nitrophenyl)butyrate.
Uniqueness
1-(10H-PHENOTHIAZIN-10-YLCARBONYL)PROPYL 3-(4-NITROPHENYL)ACRYLATE is unique due to its combined structural features, which allow it to participate in a wide range of chemical reactions and potential applications. Its dual functionality makes it a versatile compound in both research and industrial settings.
Properties
Molecular Formula |
C25H20N2O5S |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(1-oxo-1-phenothiazin-10-ylbutan-2-yl) (E)-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C25H20N2O5S/c1-2-21(32-24(28)16-13-17-11-14-18(15-12-17)27(30)31)25(29)26-19-7-3-5-9-22(19)33-23-10-6-4-8-20(23)26/h3-16,21H,2H2,1H3/b16-13+ |
InChI Key |
XDTIZQMOOFWWKN-DTQAZKPQSA-N |
Isomeric SMILES |
CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)OC(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)OC(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methylbutyl)-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10889853.png)
![5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10889858.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](2,6-dimethoxyphenyl)methanone](/img/structure/B10889859.png)

![methyl 2-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10889865.png)

![1-(Bicyclo[2.2.1]hept-2-yl)-4-(4-methoxybenzyl)piperazine](/img/structure/B10889883.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B10889894.png)
![2-(4-{(E)-[2-(3-nitropyridin-2-yl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B10889898.png)
![1-[(3-Nitrophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B10889903.png)
![4-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B10889904.png)
![3-{[4-(Acetylsulfamoyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10889907.png)
![N-tert-butyl-2-[(4-tert-butylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B10889908.png)
![N-[4-(furan-2-yl)pyrimidin-2-yl]-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B10889916.png)
